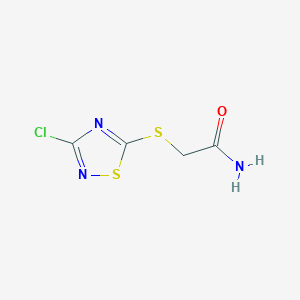
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide
Vue d'ensemble
Description
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide is a chemical compound with the molecular formula C4H4ClN3OS2 . It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide consists of a thiadiazole ring attached to an acetamide group . The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry .Applications De Recherche Scientifique
Antinociceptive Agents
- Summary of Application: 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .
- Methods of Application: The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests, respectively . An activity cage was also used to assess the locomotor activity of animals .
- Results or Outcomes: The data indicated that certain compounds increased the reaction times of mice in both the hot-plate and tail-clip tests, indicating the centrally mediated antinociceptive activity of these compounds . Additionally, the number of writhing behavior was significantly decreased by the administration of certain compounds, pointing out the peripherally mediated antinociceptive activity induced by these compounds .
Therapeutic Importance
- Summary of Application: Thiophene and its substituted derivatives, including 1,3,4-thiadiazole, are very important classes of heterocyclic compounds that show interesting applications in the field of medicinal chemistry .
- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Results or Outcomes: Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .
Anticancer Agents
- Summary of Application: Thiadiazole derivatives have been studied for their potential as anticancer agents .
- Methods of Application: The compounds were tested for their in vitro and/or in vivo efficacy across various cancer models .
- Results or Outcomes: Some of the compounds showed promising results, with IC50 values indicating potent antitumor activity against human breast cancer T47D cells .
Antibacterial Activity
- Summary of Application: New 1,3,4-thiadiazole derivatives were synthesized and studied for their antibacterial activity .
- Methods of Application: The antibacterial activity was screened for various bacteria strains .
- Results or Outcomes: The compounds showed an inhibitory effect on certain bacteria strains, such as Klebsiella pneumoniae and Staphylococcus hominis .
Antimicrobial Agents
- Summary of Application: New 1,3,4-thiadiazole derivatives were synthesized and studied for their antimicrobial activity .
- Methods of Application: The antimicrobial activity was screened for various bacteria strains .
- Results or Outcomes: The compounds showed an inhibitory effect on certain bacteria strains .
Antioxidant Activity
Safety And Hazards
Propriétés
IUPAC Name |
2-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3OS2/c5-3-7-4(11-8-3)10-1-2(6)9/h1H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVTALANRXBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NC(=NS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676585 | |
| Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide | |
CAS RN |
36950-05-7 | |
| Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



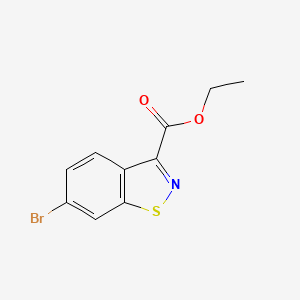

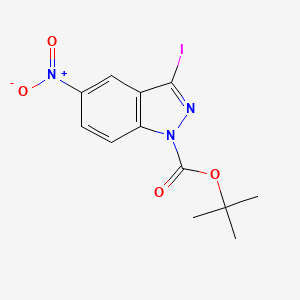
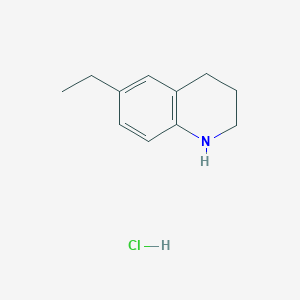
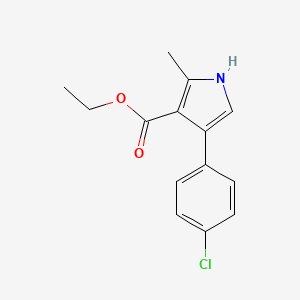
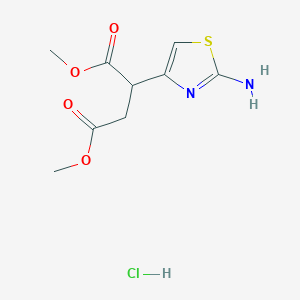
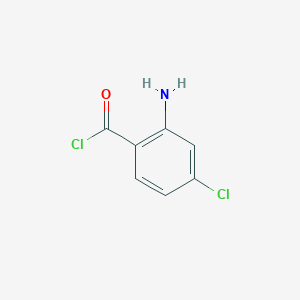


![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)



